molecular formula C35H33NO6 B13848574 Benzyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-benzyl-b-D-glucopyranoside

Benzyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-benzyl-b-D-glucopyranoside

Cat. No.: B13848574
M. Wt: 563.6 g/mol
InChI Key: SRENHNTZHHIUHN-DMKWBFBASA-N
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Description

Benzyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-benzyl-β-D-glucopyranoside is a complex carbohydrate derivative. It is widely used in the biomedical industry due to its potential therapeutic effects against various diseases, including cancer and inflammation. This compound is a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond.

Preparation Methods

The synthesis of Benzyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-benzyl-β-D-glucopyranoside involves multiple steps. The general synthetic route includes the protection of hydroxyl groups, glycosylation, and deprotection steps. The reaction conditions often involve the use of solvents like acetone, dichloromethane, ethyl acetate, and methanol. Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency.

Chemical Reactions Analysis

Benzyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-benzyl-β-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-benzyl-β-D-glucopyranoside is extensively employed in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study carbohydrate metabolism and glycosylation pathways. Additionally, it serves as a vital compound for discerning carbohydrate modification and studying ailments hinged upon carbohydrate metabolism.

Mechanism of Action

The mechanism of action of Benzyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-benzyl-β-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modifying carbohydrate metabolism and glycosylation pathways, which are crucial in various biological processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Benzyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-benzyl-β-D-glucopyranoside is unique due to its specific structure and functional groups. Similar compounds include:

  • 4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside
  • Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-β-D-glucopyranoside

These compounds share similar structural features but differ in their specific functional groups and applications.

Properties

Molecular Formula

C35H33NO6

Molecular Weight

563.6 g/mol

IUPAC Name

2-[(2R,3R,4S,6S)-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione

InChI

InChI=1S/C35H33NO6/c37-33-29-18-10-11-19-30(29)34(38)36(33)32-31(40-22-26-14-6-2-7-15-26)20-28(24-39-21-25-12-4-1-5-13-25)42-35(32)41-23-27-16-8-3-9-17-27/h1-19,28,31-32,35H,20-24H2/t28-,31-,32+,35+/m0/s1

InChI Key

SRENHNTZHHIUHN-DMKWBFBASA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]([C@H]1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)COCC6=CC=CC=C6

Canonical SMILES

C1C(OC(C(C1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)COCC6=CC=CC=C6

Origin of Product

United States

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